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molecular formula C8H4INO2 B8718704 5-Iodoisoindoline-1,3-dione

5-Iodoisoindoline-1,3-dione

Cat. No. B8718704
M. Wt: 273.03 g/mol
InChI Key: UOQFQHVMHWWNDM-UHFFFAOYSA-N
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Patent
US07998954B2

Procedure details

Commercially available 4-aminophthalimide (500 mg, 3.08 mmol) was dissolved in acetonitrile (15 mL). To the mixture were added cesium iodide (961 mg, 3.70 mmol), iodine (947 mg, 3.70 mmol), and copper iodide (712 mg, 3.70 mmol) at room temperature, and then an 11% aqueous hydrogen iodide solution (15 mL) and isoamyl nitrite (1.24 mL, 9.24 mmol) at 0° C. The mixture was stirred at room temperature for 6.5 hours, and then for 1.5 hours after adding isoamyl nitrite (4.96 mL, 37.0 mmol). Then, saturated sodium bicarbonate was added to the mixture, and after filtration through sellite, the organic layer was separated. The resulting organic layer was washed with a saturated aqueous sodium thiosulfate solution and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The resulting residue was triturated with chloroform, and the resulting solid was filtered off and dried to give 4-iodophthalimide (394 mg, 47%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
961 mg
Type
reactant
Reaction Step Two
Quantity
947 mg
Type
reactant
Reaction Step Two
Quantity
712 mg
Type
catalyst
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
1.24 mL
Type
reactant
Reaction Step Four
Quantity
4.96 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
47%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[NH:8][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1.[I-:13].[Cs+].II.I.N(OCCC(C)C)=O.C(=O)(O)[O-].[Na+]>C(#N)C.[Cu](I)I>[I:13][C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[NH:8][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC=1C=C2C(C(=O)NC2=O)=CC1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
961 mg
Type
reactant
Smiles
[I-].[Cs+]
Name
Quantity
947 mg
Type
reactant
Smiles
II
Name
Quantity
712 mg
Type
catalyst
Smiles
[Cu](I)I
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
I
Step Four
Name
Quantity
1.24 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Five
Name
Quantity
4.96 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 6.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
FILTRATION
Type
FILTRATION
Details
after filtration through sellite
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The resulting organic layer was washed with a saturated aqueous sodium thiosulfate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was triturated with chloroform
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
IC=1C=C2C(C(=O)NC2=O)=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 394 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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